Mass Differentiation vs. Unlabeled Analyte
The compound provides a definitive mass difference of +3.02 Da compared to its unlabeled analog, Decyclopentyl Zafirlukast Methyl Ester (MW 521.58 g/mol) [1]. This 3 Da shift arises from substitution of three hydrogen atoms with deuterium at the indole N-methyl position, creating an MS channel free from isotopic interference . In contrast, alternative deuterated Zafirlukast analogs (e.g., Zafirlukast p-Tolyl Isomer-d7, MW 582.7 g/mol) exhibit mass differences of >7 Da and different fragmentation patterns, which may not co-elute with the specific impurity of interest and thus cannot reliably correct for matrix effects affecting the Decyclopentyl impurity peak .
| Evidence Dimension | Molecular Weight (MW) and MS Resolution Requirement |
|---|---|
| Target Compound Data | MW = 524.60 g/mol; ΔM = +3.02 Da from unlabeled impurity |
| Comparator Or Baseline | Unlabeled Decyclopentyl Zafirlukast Methyl Ester: MW = 521.58 g/mol. Alternative IS Zafirlukast p-Tolyl Isomer-d7: MW = 582.7 g/mol (ΔM > +7 Da) |
| Quantified Difference | Target provides minimal 3 Da mass shift vs. analyte; comparator-d7 provides >7 Da mass shift vs. impurity |
| Conditions | Low-resolution MS (e.g., single quadrupole) where 3 Da separation is sufficient; high-resolution MS where minimal isotopic interference is preferred |
Why This Matters
A 3 Da mass difference ensures baseline MS separation from the unlabeled impurity with minimal isotopic cross-talk, while the structural identity (impurity backbone) guarantees matched chromatographic retention for robust quantification in regulatory impurity profiling.
- [1] Veeprho. (2024). Decyclopentyl Zafirlukast-D3 Methyl Ester - Product Page. CAS 1795011-90-3. View Source
